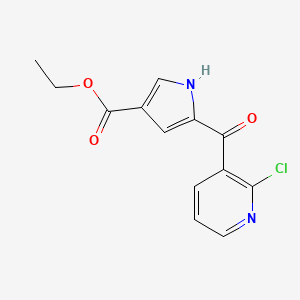
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carbonyl group, as well as a pyrrole ring with a carboxylic acid ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride . The process begins with the preparation of 2-chloropyridine-3-carboxylic acid esters, which are then converted into the desired compound through well-known procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The reaction conditions are optimized to maximize yield and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloro group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Picolinic acid: Another pyridinecarboxylic acid with different substitution patterns.
Nicotinic acid: Known for its role as a vitamin (Niacin) and its distinct biological activities.
Uniqueness
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with a chloro and carbonyl group, along with a pyrrole ring, makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
ethyl 5-(2-chloropyridine-3-carbonyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)8-6-10(16-7-8)11(17)9-4-3-5-15-12(9)14/h3-7,16H,2H2,1H3 |
InChI-Schlüssel |
TZXKYRIOANHISY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC(=C1)C(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














